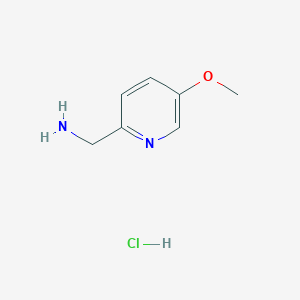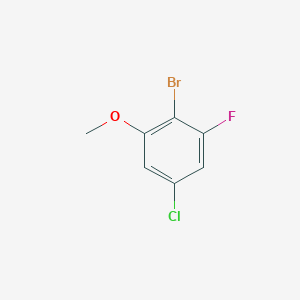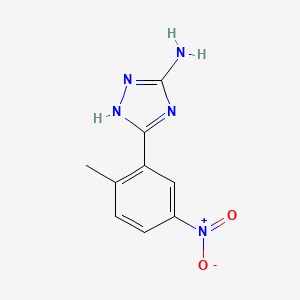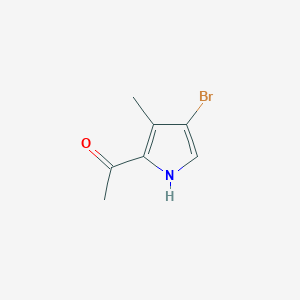![molecular formula C9H8N2O B13672944 1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone](/img/structure/B13672944.png)
1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone is a heterocyclic compound with the molecular formula C9H8N2O. It is part of a class of compounds known for their potential biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone typically involves the reaction of pyrrole derivatives with acylating agents. One common method includes the use of acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the ATP-binding site of FGFRs, thereby blocking their activity and inhibiting downstream signaling pathways .
Comparison with Similar Compounds
- 1-(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-4-yl)ethanone
- 1-(5-Methyl-1H-pyrrolo[2,3-B]pyridin-3-yl)ethanone
- 1H-Pyrrolo[2,3-B]pyridin-5-ol
Uniqueness: 1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H8N2O/c1-6(12)8-5-7-3-2-4-10-9(7)11-8/h2-5H,1H3,(H,10,11) |
InChI Key |
JHGBBBMMZGUATQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile](/img/structure/B13672872.png)


![6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine](/img/structure/B13672890.png)
![2-Methoxy-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13672896.png)

![Imidazo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B13672912.png)


![(2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13672921.png)

![(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672935.png)
